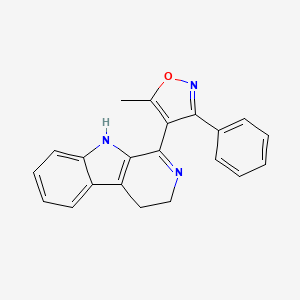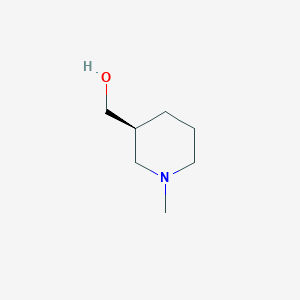
3-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a fluorophenoxy group, a methoxybenzenesulfonamide group, and a chloro group . These functional groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a fluorophenoxy group, a methoxybenzenesulfonamide group, and a chloro group . The exact structure and the positions of these groups on the pyrimidine ring would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, UV absorption, and mass spectrum, would need to be determined experimentally . These properties could provide important information for its synthesis, purification, and characterization.Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Simulation Studies
Sulfonamide derivatives have been explored for their corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations. These studies offer insights into the adsorption behaviors and potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of infrastructure and machinery (Kaya et al., 2016).
Antitumor Applications
Research into sulfonamide derivatives containing functional groups like 5-fluorouracil and nitrogen mustard has yielded compounds with potent antitumor activity and low toxicity. These findings are significant for the development of new cancer therapies, highlighting the role of sulfonamide derivatives in medicinal chemistry as parent compounds for antitumor drugs (Huang et al., 2001).
Antimicrobial and Anticancer Evaluation
Sulfonamide compounds have also been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential as therapeutic agents in treating infections and cancer (Kumar et al., 2014).
Environmental Applications
The degradation and metabolism of sulfonylurea herbicides, including those containing fluorophenoxy pyrimidinyl and methoxybenzenesulfonamide groups, have been studied in flooded soil conditions. These studies are essential for understanding the environmental fate of such chemicals and assessing their impact on ecosystems (Kim et al., 2003).
Direcciones Futuras
Future research on this compound could involve detailed studies on its synthesis, characterization, biological activities, and potential applications in medicine. Given the wide range of pharmacological activities exhibited by compounds with similar functional groups , this compound could potentially be a valuable target for drug discovery and development.
Propiedades
IUPAC Name |
3-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c1-25-15-7-6-12(8-13(15)18)27(23,24)22-11-9-20-17(21-10-11)26-16-5-3-2-4-14(16)19/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHATXNHSPXRFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)
![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)

![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)






![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride](/img/structure/B2959968.png)

